Home > Products > Screening Compounds P101360 > Gozetotide alf-18
Gozetotide alf-18 -

Gozetotide alf-18

Catalog Number: EVT-10991921
CAS Number:
Molecular Formula: C44H60AlFN6O17
Molecular Weight: 990.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gozetotide alf-18, also known as Gallium-68 Gozetotide, is a radiopharmaceutical compound primarily utilized in the diagnosis of prostate cancer through positron emission tomography imaging. This compound targets the prostate-specific membrane antigen, making it a valuable tool for detecting metastatic castration-resistant prostate cancer. The molecular formula for Gozetotide alf-18 is C44H55GaN6O17C_{44}H_{55}GaN_{6}O_{17}, and it has been approved for clinical use in several regions, including the United States and Europe.

Source and Classification

Gozetotide alf-18 is classified as a peptide conjugate and a diagnostic radiopharmaceutical. It is derived from the chelator HBED-CC, which facilitates the binding of Gallium-68, a radioisotope used in imaging. The compound is specifically designed to enhance the visibility of prostate cancer cells during imaging procedures, thus aiding in effective diagnosis and treatment planning.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gozetotide alf-18 involves several critical steps:

  1. Precursor Preparation: The synthesis begins with the preparation of precursors that contain the active components for radiolabeling.
  2. Radiolabeling: Gallium-68 is obtained through a cyclotron process and then reacted with the prepared precursor in a controlled environment. Typically, this reaction occurs in a sodium acetate buffer at a pH of 4.
  3. Purification: After the reaction, purification is conducted using solid-phase extraction techniques to isolate the radiolabeled product from unreacted materials.

Recent studies have reported optimized methods for synthesizing Gozetotide alf-18, achieving high yields and purity levels. For instance, automated synthesis platforms have been utilized to streamline production processes, enhancing reproducibility and efficiency while maintaining high radiochemical purity (over 95%) and stability .

Molecular Structure Analysis

Structure and Data

Gozetotide alf-18 features a complex molecular structure characterized by its peptide backbone and the incorporation of Gallium-68. The molecular structure can be represented as follows:

Molecular Structure C44H55GaN6O17\text{Molecular Structure }C_{44}H_{55}GaN_{6}O_{17}

The compound's structure allows it to effectively bind to prostate-specific membrane antigens, facilitating targeted imaging of cancerous tissues.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of Gozetotide alf-18 is the coordination of Gallium-68 with the HBED-CC chelator within the peptide framework. This reaction can be summarized as follows:

  1. Formation of Gallium Complex: The reaction between Gallium-68 chloride and HBED-CC occurs under mild conditions (typically at room temperature) in an appropriate buffer solution.
  2. Stabilization: The resulting complex is stabilized through various interactions within the peptide structure, ensuring that it remains intact during imaging procedures.

These reactions are crucial for ensuring that Gozetotide alf-18 maintains its integrity and effectiveness as a diagnostic agent .

Mechanism of Action

Process and Data

The mechanism of action of Gozetotide alf-18 involves its selective binding to prostate-specific membrane antigens present on prostate cancer cells. Upon administration:

  1. Target Binding: The compound circulates through the bloodstream and binds specifically to prostate-specific membrane antigens on malignant cells.
  2. Imaging: The bound Gallium-68 emits positrons, which are detected by positron emission tomography scanners, allowing for precise localization of cancerous tissues.

This targeted approach enhances the sensitivity and specificity of prostate cancer detection compared to traditional imaging methods .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gozetotide alf-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1000 Da
  • Solubility: Soluble in physiological saline solutions
  • Stability: High stability under physiological conditions with minimal degradation observed over time
  • Radiochemical Purity: Greater than 95% post-synthesis, ensuring reliable imaging results .

These properties make Gozetotide alf-18 suitable for clinical applications in cancer diagnostics.

Applications

Scientific Uses

Gozetotide alf-18 is primarily used in medical imaging for diagnosing metastatic castration-resistant prostate cancer. Its applications include:

  1. Positron Emission Tomography Imaging: Enhancing visualization of prostate tumors during scans.
  2. Treatment Planning: Assisting clinicians in determining appropriate therapeutic strategies based on tumor localization.
  3. Clinical Trials: Evaluating efficacy in various stages of prostate cancer treatment .
Introduction and Background

Prostate-Specific Membrane Antigen as a Theranostic Target

Prostate-Specific Membrane Antigen is a type II transmembrane glycoprotein overexpressed in prostate adenocarcinoma cells, with expression levels correlating with tumor aggressiveness, metastasis, and disease recurrence. Unlike normal prostate tissue, Prostate-Specific Membrane Antigen expression increases significantly in poorly differentiated and metastatic carcinomas, making it an ideal molecular target for diagnostic imaging and therapeutic applications. The extracellular domain of Prostate-Specific Membrane Antigen possesses enzymatic activity (glutamate-preferring carboxypeptidase) that allows specific binding to small-molecule inhibitors, which can be leveraged for radiopharmaceutical development [9]. This biological characteristic forms the foundation for Prostate-Specific Membrane Antigen-targeted radiopharmaceuticals like Gozetotide Alf-18, which exploit the antigen's overexpression for precise tumor localization.

Evolution of Prostate-Specific Membrane Antigen-Targeted Radiopharmaceuticals

The development of Prostate-Specific Membrane Antigen-targeted agents has progressed through several generations:

  • First-generation agents: Utilized monoclonal antibodies with limited tumor penetration
  • Second-generation inhibitors: Featured urea-based small molecules with improved binding kinetics
  • Third-generation compounds: Incorporated novel scaffolds and optimized pharmacokinetics

Gallium-68-labeled agents (e.g., Gallium Ga-68 Gozetotide) demonstrated clinical utility but faced limitations related to the radionuclide's short half-life (68 minutes) and generator-dependent production [9]. This prompted research into Fluorine-18-based alternatives (110-minute half-life, cyclotron production), leading to compounds like Fluorine-18-DCFPyL and Fluorine-18-PSMA-1007. Gozetotide Alf-18 represents a further evolution, combining the pharmacokinetic advantages of Fluorine-18 with a novel radiohybrid technology that enables potential theranostic pairing with therapeutic radionuclides [1].

Rationale for Fluorine-18 in Prostate-Specific Membrane Antigen Positron Emission Tomography Imaging

Fluorine-18 offers distinct advantages over Gallium-68 for Prostate-Specific Membrane Antigen imaging:

  • Extended half-life (110 minutes vs. 68 minutes) facilitates centralized production and distribution to satellite imaging facilities
  • Higher positron yield (97% vs. 89%) and lower positron energy (0.64 MeV vs. 1.90 MeV) improve spatial resolution and image contrast
  • Established chemistry allows diverse labeling approaches, including aluminum fluoride chelation

These characteristics address key limitations of Gallium-68 agents, particularly regarding logistical accessibility and image quality. The longer half-life enables delayed imaging protocols (up to 3 hours post-injection), potentially improving target-to-background ratios for better detection of low-volume disease [6]. Additionally, Fluorine-18 production scales more efficiently for widespread clinical implementation compared to generator-based Gallium-68 systems.

Gozetotide Alf-18: Development History and Nomenclature

Gozetotide Alf-18 (Chemical Abstracts Service Registry Number: 1906894-20-9) belongs to the radiohybrid Prostate-Specific Membrane Antigen inhibitor class. It is also known as Aluminum Fluoride Prostate-Specific Membrane Antigen-HBED-CC and Alf-18 Prostate-Specific Membrane Antigen-11, reflecting its dual chemical and functional characteristics. The "Gozetotide" designation follows International Nonproprietary Name conventions for peptide-based radiopharmaceuticals, while "Alf-18" specifies the Aluminum Fluoride-Fluorine-18 complex core [3] [7]. Development originated from the recognition that the HBED-CC chelator could form stable complexes with Aluminum Fluoride-Fluorine-18 at ambient temperatures, enabling efficient radiolabeling. Preclinical evaluation demonstrated superior binding affinity and biodistribution compared to earlier Fluorine-18-labeled compounds, leading to phase III clinical trials that validated its diagnostic performance in prostate cancer detection and staging [3] [9].

Table 1: Key Developmental Milestones for Gozetotide Alf-18

YearDevelopment PhaseSignificance
2016Preclinical validationDemonstrated high binding affinity and specificity for Prostate-Specific Membrane Antigen
2019Radiolabeling optimizationEstablished reliable Aluminum Fluoride-Fluorine-18 chelation methodology
2021Phase I/II trialsConfirmed favorable biodistribution and lesion detection capability
2023Phase III trialsValidated diagnostic performance in primary staging and biochemical recurrence

Properties

Product Name

Gozetotide alf-18

IUPAC Name

aluminum;2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-hydroxyphenyl]methyl-[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;fluorine-18(1-)

Molecular Formula

C44H60AlFN6O17

Molecular Weight

990.0 g/mol

InChI

InChI=1S/C44H62N6O17.Al.FH/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);;1H/q;+3;/p-3/t32-,33-;;/m0../s1/i;;1-1

InChI Key

XIWCYNLURQSGJS-OECGVUFTSA-K

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[F-].[Al+3]

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)[O-])CC(=O)[O-])O.[18F-].[Al+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.